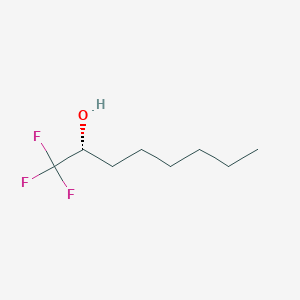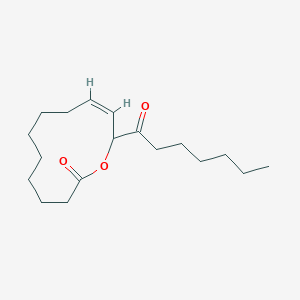
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one, also known as 4-hydroxy-2-nonenal (HNE), is a lipid peroxidation product that is generated from the oxidation of polyunsaturated fatty acids. HNE has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Mechanism Of Action
HNE exerts its effects by modifying proteins and other biomolecules through covalent adduction. HNE can react with nucleophilic groups on proteins, such as cysteine, histidine, and lysine residues, to form stable adducts. These adducts can alter the structure and function of proteins, leading to various cellular responses.
Biochemical And Physiological Effects
HNE has been shown to induce various biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. HNE can induce oxidative stress by generating reactive oxygen species and depleting antioxidant defenses. HNE can also induce inflammation by activating pro-inflammatory signaling pathways, such as nuclear factor kappa B (NF-κB). HNE can induce apoptosis by activating pro-apoptotic signaling pathways, such as the caspase cascade.
Advantages And Limitations For Lab Experiments
HNE can be used as a tool to study oxidative stress, inflammation, and apoptosis in cells. HNE can be added to cell cultures or animal models to induce these cellular responses. However, HNE has limitations as a research tool, as it can also induce non-specific effects, such as protein denaturation and aggregation.
Future Directions
Future research on HNE should focus on elucidating its role in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Future research should also focus on developing novel therapeutic strategies to target HNE and its downstream effects. Additionally, future research should focus on developing more specific and sensitive methods for detecting HNE and its adducts in biological samples.
Synthesis Methods
HNE can be synthesized from linoleic acid or arachidonic acid by reacting with reactive oxygen species, such as hydroxyl radicals or singlet oxygen. The reaction generates a lipid peroxide, which then undergoes a rearrangement reaction to form HNE. HNE can also be synthesized by reacting with malondialdehyde, another lipid peroxidation product.
Scientific Research Applications
HNE has been extensively studied in various fields of research, including biochemistry, pharmacology, and toxicology. HNE has been shown to modulate the activity of various enzymes, including glutathione S-transferase, cyclooxygenase, and lipoxygenase. HNE has also been shown to induce oxidative stress, DNA damage, and apoptosis in cells.
properties
CAS RN |
114416-54-5 |
|---|---|
Product Name |
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one |
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-10-13-16(19)17-14-11-8-6-5-7-9-12-15-18(20)21-17/h11,14,17H,2-10,12-13,15H2,1H3/b14-11- |
InChI Key |
TXHNLEIEJZFRRG-KAMYIIQDSA-N |
Isomeric SMILES |
CCCCCCC(=O)C1/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCCC(=O)C1C=CCCCCCCCC(=O)O1 |
Canonical SMILES |
CCCCCCC(=O)C1C=CCCCCCCCC(=O)O1 |
synonyms |
12-keto-9(2)-octadecen-11-olide 12-KOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



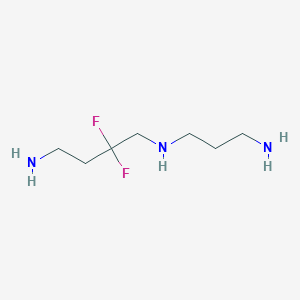
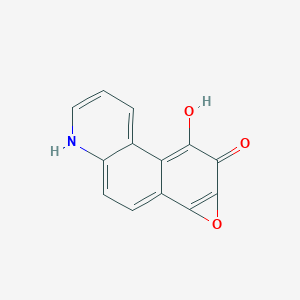
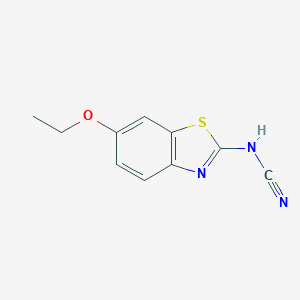
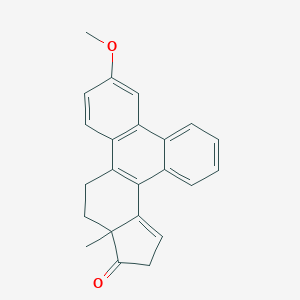
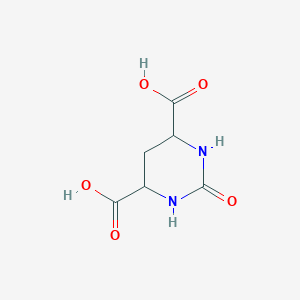
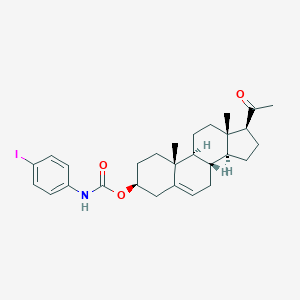
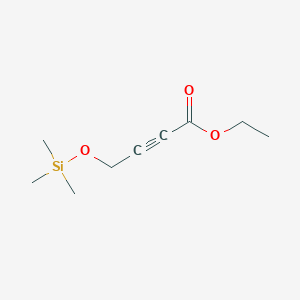
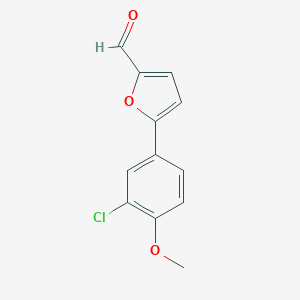
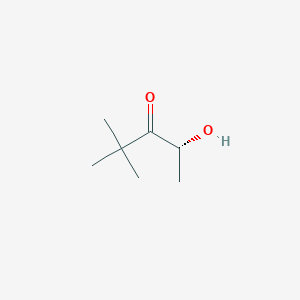
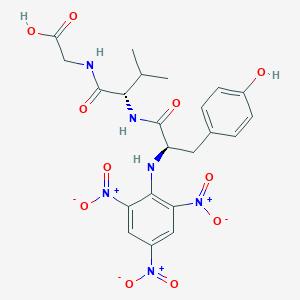
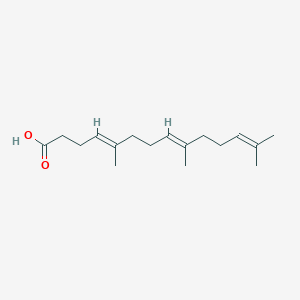
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
